molecular formula C22H23O2P B1584800 Ethyltriphenylphosphonium acetate CAS No. 35835-94-0

Ethyltriphenylphosphonium acetate

Cat. No. B1584800
CAS RN: 35835-94-0
M. Wt: 350.4 g/mol
InChI Key: HZZUMXSLPJFMCB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyltriphenylphosphonium acetate is mainly used for the advancement and curing of phenolic-based epoxy resins and as a phase transfer catalyst . It exhibits considerably better latency and thermal stability when compared to amines, imidazoles, and quaternary ammonium salts . It also has minimal odor and color formation .


Molecular Structure Analysis

The molecular formula of Ethyltriphenylphosphonium acetate is C22H23O2P . Its average mass is 350.391 Da and its monoisotopic mass is 350.143555 Da .


Physical And Chemical Properties Analysis

Ethyltriphenylphosphonium acetate is a colorless to slightly yellow liquid . It is soluble in water and alcohol . The molecular formula is C22H23O2P . The average mass is 350.391 Da and the monoisotopic mass is 350.143555 Da .

Scientific Research Applications

Wittig Reaction in Synthetic Organic Chemistry

Ethyltriphenylphosphonium acetate is used in the Wittig reaction, a method for the synthesis of alkenes from aldehydes or ketones . This reaction is particularly useful in the total synthesis of natural products . The ylide generated from a phosphonium salt, such as Ethyltriphenylphosphonium acetate, reacts with an aldehyde or ketone to produce an alkene .

Synthesis of Natural Products

The Wittig reaction, which uses Ethyltriphenylphosphonium acetate, has been applied in the total synthesis of natural products that contain lactone, pyrone, or lactam as a scaffold in their complex structures . These natural products are often biologically active compounds, including alkaloids, cyclic peptides, and cyclic depsipeptides .

Drug Discovery and Design

Natural products synthesized using the Wittig reaction, where Ethyltriphenylphosphonium acetate is used, play an important role in drug design and discovery . These natural products and their molecular constructions have been used as models for the screening of biological activity and further drug discovery .

Anticancer Drug Discovery

Natural products synthesized using Ethyltriphenylphosphonium acetate in the Wittig reaction have been recognized as valuable lead structures in the anticancer drug discovery area .

Synthesis of 4′-Demethylmacrophyllol

Ethyltriphenylphosphonium acetate has been used in the Wittig reaction for the synthesis of 4′-demethylmacrophyllol, a compound derived from the hydrolysis of macrophylloside B .

Chemical Property Confirmation

Ethyltriphenylphosphonium acetate can be used to confirm chemical names, CAS Registry Numbers®, structures, or basic physical properties by searching compounds of general interest .

Safety and Hazards

Ethyltriphenylphosphonium acetate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

ethyl(triphenyl)phosphanium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20P.C2H4O2/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-2(3)4/h3-17H,2H2,1H3;1H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZUMXSLPJFMCB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067945
Record name Ethyltriphenylphosphonium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonium, ethyltriphenyl-, acetate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Ethyltriphenylphosphonium acetate

CAS RN

35835-94-0
Record name Ethyltriphenylphosphonium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35835-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, ethyltriphenyl-, acetate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035835940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, ethyltriphenyl-, acetate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyltriphenylphosphonium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyltriphenylphosphonium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(ethyltriphenylphosphonium acetate.acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyltriphenylphosphonium acetate
Reactant of Route 2
Reactant of Route 2
Ethyltriphenylphosphonium acetate
Reactant of Route 3
Ethyltriphenylphosphonium acetate
Reactant of Route 4
Ethyltriphenylphosphonium acetate
Reactant of Route 5
Ethyltriphenylphosphonium acetate
Reactant of Route 6
Ethyltriphenylphosphonium acetate

Q & A

Q1: What is the primary application of Ethyltriphenylphosphonium acetate in the provided research papers?

A: In these studies, Ethyltriphenylphosphonium acetate functions as a catalyst in synthesizing specific polymers. [, , ]. It facilitates the reaction between epoxy resins and aromatic compounds containing hydroxyl and/or amide groups. This catalytic activity is highlighted in the production of solid epoxy resin E-12 [] and high-barrier poly(hydroxy amide ethers) [, ].

Q2: How does the choice of Ethyltriphenylphosphonium acetate as a catalyst influence the properties of the synthesized polymers?

A: Research indicates that using Ethyltriphenylphosphonium acetate as a catalyst offers advantages in controlling the properties of the final polymer product. For instance, in the synthesis of solid epoxy resin E-12, employing Ethyltriphenylphosphonium bromide resulted in a more stable reaction process compared to other catalysts []. This led to a transparent product with a desirable softening point. Similarly, when synthesizing poly(hydroxy amide ethers), Ethyltriphenylphosphonium acetate enabled the production of high-molecular-weight polymers with desirable thermal properties and oxygen barrier capabilities [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.